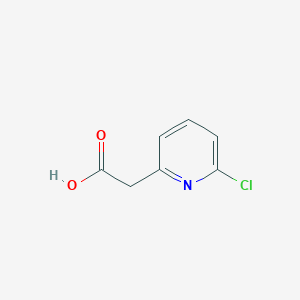

2-(6-Chloropyridin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIZNALVARXJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590224 | |

| Record name | (6-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-14-1 | |

| Record name | (6-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Potential Mechanism of Action of 2-(6-Chloropyridin-2-yl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 2-(6-Chloropyridin-2-yl)acetic acid based on the known biological activities of structurally similar compounds. Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. This document is intended for informational and research guidance purposes only.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a common scaffold in medicinal chemistry. While the specific biological targets of this molecule have not been definitively elucidated, analysis of structure-activity relationships (SAR) of analogous compounds suggests a potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, making it an attractive target for the development of novel anti-inflammatory therapeutics.[1] This guide will delve into the hypothesized mechanism of action centered on mPGES-1 inhibition, presenting the relevant signaling pathways, experimental protocols for inhibitor characterization, and quantitative data from related compounds.

Hypothesized Mechanism of Action: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The primary hypothesized mechanism of action for this compound is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.[2] By inhibiting mPGES-1, this compound could potentially reduce the production of PGE2, thereby exerting anti-inflammatory effects.

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to PGH2 by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation.[2] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[2]

Data Presentation: Inhibitory Activity of Structurally Related Compounds

While no specific IC50 values are available for this compound against mPGES-1, the following table summarizes the inhibitory concentrations of various compounds, some of which contain heterocyclic cores, against human mPGES-1. This data provides a basis for the hypothesis that pyridine-containing acetic acid derivatives may exhibit inhibitory activity.

| Compound Class/Name | Scaffold | IC50 (µM) - Cell-Free | IC50 (µM) - Cell-Based (A549 cells) | Reference |

| MF63 | Phenanthrene imidazole | 0.001 | 0.42 | [1] |

| Compound 26 (PF-4693627) | Phenanthrene imidazole | 0.003 | - | [1] |

| Compound 44 | Phenanthrene imidazole | 0.0009 | - | [1] |

| Compound 17d | Benzimidazole | 0.008 | 0.01624 | [1] |

| Licofelone | Arylpyrrolizine | 6 | < 1 | [1] |

| Compound 11f | Arylpyrrolizine | 2.1 | - | [1] |

| 2-Mercaptohexanoic acid deriv. (17) | Aliphatic | 1.7 | - | [1] |

| Dihydropyrimidin-2(1H)-one (4) | Dihydropyrimidine | 0.41 | - | [1] |

| Phenyl-thiazole deriv. (19) | Phenyl-thiazole | - | Potent Inhibition | [3] |

| Benzothiazole deriv. (UT-11) | Benzothiazole | - | Potent Inhibition | [3] |

Note: The inhibitory activities of phenyl-thiazole and benzothiazole derivatives were demonstrated in cell-based assays without specific IC50 values reported in the cited source.

Experimental Protocols

The characterization of mPGES-1 inhibitors typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.

Cell-Free mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of isolated mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli) and the microsomal fraction containing the enzyme is isolated.

-

Assay Buffer: A typical assay buffer consists of 0.1 M potassium phosphate buffer (pH 7.4) and 2.5 mM glutathione (GSH), a required cofactor for mPGES-1 activity.[4]

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme preparation on ice.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2), at a final concentration of approximately 20 µM. The reaction is allowed to proceed for a short duration (e.g., 75 seconds) at room temperature.[4]

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a reducing agent (e.g., FeCl2 in citric acid) which quenches the unreacted PGH2.[4]

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Whole-Cell mPGES-1 Activity Assay

Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context, which accounts for cell permeability and potential off-target effects.

Methodology:

-

Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells or RAW264.7 murine macrophages, is cultured.[1]

-

Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.[1][5]

-

Compound Treatment: The stimulated cells are then treated with the test compound at various concentrations.

-

Incubation: The cells are incubated for a defined period to allow for PGE2 production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an EIA or LC-MS.

-

Data Analysis: The IC50 value for the inhibition of cellular PGE2 production is determined.

In Vivo Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of the test compound in a living organism.

Methodology:

-

Animal Model: A relevant animal model of inflammation is chosen, such as the carrageenan-induced paw edema model in rats or the LPS-induced systemic inflammation model in mice.[3][6]

-

Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

-

Induction of Inflammation: Inflammation is induced according to the specific model protocol.

-

Assessment of Inflammation: The inflammatory response is measured using appropriate endpoints, such as paw volume in the edema model or levels of pro-inflammatory cytokines and PGE2 in plasma or tissue homogenates.[6]

-

Data Analysis: The dose-dependent effects of the compound on the inflammatory parameters are analyzed to determine its in vivo efficacy.

Conclusion

While the precise biological role of this compound remains to be experimentally validated, its structural features point towards a plausible mechanism of action as an inhibitor of microsomal prostaglandin E synthase-1. The inhibition of this key inflammatory enzyme represents a promising strategy for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The experimental protocols and comparative data presented in this guide provide a framework for the further investigation and characterization of this compound and other pyridinylacetic acid derivatives as potential mPGES-1 inhibitors. Further research, including direct enzymatic and cell-based assays, is warranted to confirm this hypothesis and to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-(6-Chloropyridin-2-yl)acetic acid derivatives

An In-depth Technical Guide on the Biological Activity of 2-(6-Chloropyridin-2-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this compound and related pyridine compounds. The unique chemical scaffold of these molecules has positioned them as promising candidates in the development of novel therapeutic and agrochemical agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and development efforts.

Antimicrobial and Antifungal Activity

Derivatives of the 6-chloropyridine scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi. The introduction of various substituents allows for the modulation of antimicrobial potency and spectrum.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound Class | Test Organism | Activity | Measurement | Reference |

| 6-Chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis (MTCC 121) | Antibacterial | - | [1] |

| Staphylococcus aureus (MTCC 7443) | Antibacterial | - | [1] | |

| Xanthomonas campestris (MTCC 7908) | Antibacterial | - | [1] | |

| Escherichia coli (MTCC 7410) | Antibacterial | - | [1] | |

| Fusarium oxysporum (MTCC 2480) | Antifungal | - | [1] | |

| 5-Chloropyridine-triazole-thione derivatives | Candida tenuis | Antifungal | MIC: 0.9 µg/mL | [2] |

| Mycobacterium luteum | Antibacterial | MIC: 3.9 µg/mL | [2] | |

| Pyrimidinone/Oxazinone derivatives | Various Bacteria & Fungi | Good antibacterial and antifungal activities | - | [3] |

| 2-acetylpyridine derivatives | Methicillin-resistant Staphylococcus aureus | Moderate zone inhibition | - | [4] |

| Acinetobacter baumannii | Moderate zone inhibition | - | [4] | |

| Pseudomonas aeruginosa | Moderate zone inhibition | - | [4] | |

| Klebsiella pneumoniae | No activity | - | [4] |

Experimental Protocols

Antimicrobial Screening via Agar Diffusion and Serial Dilution Methods [2][5]

This protocol outlines the general procedure for assessing the antibacterial and antifungal properties of the synthesized compounds.

-

Preparation of Microbial Strains:

-

Bacterial and fungal strains are cultured on appropriate agar plates to obtain viable colonies.

-

A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

-

-

Agar Diffusion Method (Qualitative Screening):

-

A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The discs are placed on the inoculated agar surface.

-

Plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

-

-

Serial Broth Dilution Method (Quantitative - MIC Determination):

-

A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth) in a 96-well microtiter plate.

-

Each well is inoculated with the standardized microbial suspension.

-

The plates are incubated under the conditions described above.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

-

Workflow Visualization

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Antitumor and Antiproliferative Activity

Several pyridine derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[6] The mechanisms often involve the inhibition of critical enzymes or interference with signaling pathways essential for tumor growth and survival.[6]

Quantitative Data: Antitumor Activity

| Compound | Cell Line | Activity Type | IC50 / ED50 | Reference |

| Pyridine Acyl Sulfonamide (Compound 23) | B16-F10 (Melanoma) | Antiproliferative | 2.8 µM | [7] |

| HepG2 (Liver Cancer) | Antiproliferative | 1.2 µM | [7] | |

| MCF-7 (Breast Cancer) | Antiproliferative | 1.8 µM | [7] | |

| RAW 264.7 (Macrophage) | PGE2 Inhibition | 0.15 µM | [7] | |

| 2-substituted BZT-N (Compound 36) | L1210 (Leukemia) | Cytotoxic | Comparable to Adriamycin | [8] |

| SNU-1 (Stomach Cancer) | Cytotoxic | Better than Adriamycin | [8] | |

| 2,6-di-[2-(heteroaryl)vinyl]pyridines | MCF7 (Breast Carcinoma) | Antiproliferative | Particularly Evident | [9] |

| LHT-17-19 (Pyridine Derivative) | Lewis Lung Carcinoma | Antitumor & Antimetastatic | - | [10] |

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

-

-

Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathway Visualization

Many pyridine acyl sulfonamide derivatives exert their antitumor and anti-inflammatory effects by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[7]

Caption: Inhibition of the COX-2 pathway by pyridine derivatives.

Antimycobacterial Activity

Certain 2-phenyl-N-(pyridin-2-yl)acetamides, which are related to the core structure, have been identified as having promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]

Quantitative Data: Antimycobacterial Activity

| Compound ID | Test Strain | MIC Value (µg/mL) | MIC Value (µM) | Reference |

| Compound 12 | M. tuberculosis H37Ra | 15.625 | 56.26 | [2] |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | - | [2] |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | - | [2] |

Experimental Protocols

Microplate Alamar Blue Assay (MABA) [2]

The MABA is a widely used colorimetric assay for determining the antimycobacterial activity of compounds.

-

Preparation:

-

A 96-well microtiter plate is prepared with serial dilutions of the test compounds in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv or H37Ra) is added to each well.

-

-

Incubation:

-

The plate is sealed and incubated at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

A freshly prepared solution of Alamar Blue reagent is added to each well.

-

The plate is re-incubated for another 24 hours.

-

-

Reading Results:

-

The wells are visually inspected for a color change. Viable, respiring bacteria will reduce the blue Alamar Blue reagent to a pink color.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Herbicidal Activity

The this compound structure shares features with auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, leading to abnormal growth and ultimately death in susceptible dicot plants by disrupting normal hormonal regulation.[11] While direct herbicidal data for the specific title compound derivatives is not detailed in the provided results, the structural similarity to known herbicides suggests a potential mechanism of action.

Signaling Pathway Visualization

The mechanism of auxinic herbicides involves hijacking the plant's natural auxin signaling pathway.

Caption: Proposed mechanism of action via auxin mimicry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. ijsat.org [ijsat.org]

- 7. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antitumor activities of 2,6-di-[2-(heteroaryl)vinyl]pyridines and pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of 2-(6-Chloropyridin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(6-chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages spectroscopic data from closely related analogs and predictive methodologies to offer a robust framework for its characterization. This guide is intended to assist researchers in the synthesis, identification, and potential application of this molecule, particularly in the context of drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 885267-14-1 |

Spectroscopic Data for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad s | 1H | -COOH |

| ~7.85 | t, J ≈ 7.8 Hz | 1H | Pyridine H-4 |

| ~7.45 | d, J ≈ 7.7 Hz | 1H | Pyridine H-3 |

| ~7.35 | d, J ≈ 7.9 Hz | 1H | Pyridine H-5 |

| ~3.80 | s | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C=O (acid) |

| ~157.0 | Pyridine C-2 |

| ~150.0 | Pyridine C-6 |

| ~140.0 | Pyridine C-4 |

| ~124.0 | Pyridine C-5 |

| ~121.0 | Pyridine C-3 |

| ~45.0 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 171/173 | High | [M]⁺ (isotopic pattern for 1 Cl) |

| 126/128 | Medium | [M - COOH]⁺ |

| 99 | Medium | [M - COOH - Cl]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1580, ~1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Synthesis Protocol: A Hypothetical Route

A plausible synthetic route to this compound could involve the hydrolysis of the corresponding nitrile.

Step 1: Synthesis of 2-(6-chloropyridin-2-yl)acetonitrile To a solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Irradiate the mixture with a UV lamp to facilitate benzylic bromination. After completion, the solvent is removed, and the crude 2-(bromomethyl)-6-chloropyridine is reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(6-chloropyridin-2-yl)acetonitrile.

Step 2: Hydrolysis to this compound The resulting nitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is refluxed in a mixture of concentrated sulfuric acid and water. Upon cooling, the reaction mixture is neutralized to precipitate the carboxylic acid. The crude product is then purified by recrystallization.

Hypothetical synthesis workflow for this compound.

Spectroscopic Analysis Workflow

Spectroscopic Profile of 2-(6-Chloropyridin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(6-Chloropyridin-2-yl)acetic acid . Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust framework for the characterization of this molecule. The information presented herein is intended to assist researchers in the synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: (6-chloro-2-pyridinyl)acetic acid

-

CAS Number: 885267-14-1

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

-

Physical Form: Solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.8 | Triplet | 1H | Pyridine H-4 |

| ~7.4 | Doublet | 1H | Pyridine H-3 or H-5 |

| ~7.3 | Doublet | 1H | Pyridine H-5 or H-3 |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (acid) |

| ~157 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~124 | Pyridine C-5 |

| ~121 | Pyridine C-3 |

| ~42 | -CH₂- |

Table 3: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1430 | Medium | C-O-H bend |

| ~1280 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 171/173 | High | [M]⁺ (isotopic pattern for 1 Cl) |

| 126/128 | Medium | [M - COOH]⁺ |

| 91 | Medium | [M - COOH - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired on a mass spectrometer, commonly using Electron Ionization (EI). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. This provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This technical guide provides a foundational set of predicted spectroscopic data and standardized protocols for the characterization of this compound. While experimental validation is crucial, these data and methodologies offer a valuable resource for researchers engaged in the synthesis and application of this compound.

An In-depth Technical Guide to the Reactivity Profile of 2-(6-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive carboxylic acid moiety and a pyridine ring activated for substitution by a chloro group at a key position. This unique combination of functional groups makes it a versatile synthon for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine scaffold is a common motif in bioactive compounds, and the ability to functionalize it at multiple sites is crucial for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, spectroscopic signature, and key chemical transformations with detailed experimental protocols.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound. While experimentally obtained spectra are not widely available in the public domain, these predicted values, based on established computational models and data from analogous structures, provide a reliable basis for characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 885267-14-1 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 312.4 ± 27.0 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed, away from moisture |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 (broad) | s | 1H | -COOH |

| ~7.70 | t | 1H | Pyridine H-4 |

| ~7.35 | d | 1H | Pyridine H-3 or H-5 |

| ~7.25 | d | 1H | Pyridine H-5 or H-3 |

| ~3.80 | s | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~158 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~124 | Pyridine C-3 or C-5 |

| ~121 | Pyridine C-5 or C-3 |

| ~42 | -CH₂- |

Table 4: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1100 | Medium | C-Cl stretch |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the 6-chloropyridin-2-yl moiety.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group undergoes standard transformations, allowing for the introduction of various functionalities.

The conversion of the carboxylic acid to an ester is a common transformation, often achieved through Fischer esterification under acidic conditions. This reaction is typically performed using an excess of the alcohol, which also serves as the solvent.

Caption: Fischer Esterification Workflow.

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using a variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Uncovering the Therapeutic Potential of 2-(6-Chloropyridin-2-yl)acetic Acid: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 2-(6-Chloropyridin-2-yl)acetic acid and its potential as a therapeutically relevant molecule. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific, experimentally validated therapeutic targets for this compound. While the pyridinyl acetic acid scaffold is a recognized motif in medicinal chemistry, detailed biological characterization of this particular chlorinated derivative is not presently available.

This document will therefore focus on the broader context of the pyridinyl acetic acid chemical class, exploring the known biological activities of structurally related compounds and the principles of bioisosterism that guide medicinal chemists in drug discovery. This approach aims to provide a foundational understanding for researchers interested in initiating an investigation into the potential therapeutic applications of this compound.

Due to the lack of specific quantitative data on binding affinities, enzyme inhibition, or cellular activity for this compound, the requested data tables and detailed experimental protocols for this specific molecule cannot be provided.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a vast number of approved pharmaceutical agents.[1] Its utility stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and metal coordination. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and interaction with target proteins. The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Pyridinyl Acetic Acid Derivatives in Drug Discovery

The pyridinyl acetic acid motif itself is a key structural component in various biologically active compounds. The acetic acid functional group provides a handle for further chemical modification and can act as a key interacting moiety with a biological target, for instance, by forming salt bridges with basic amino acid residues in a protein's active site.

While no specific targets for this compound have been identified, research on other pyridinyl acetic acid derivatives has revealed a range of biological activities. For example, derivatives of pyridinyl pyrimidine have been synthesized and evaluated for their anti-fibrotic activity.[2] This highlights the potential for this chemical class to yield compounds with therapeutic benefits in various disease areas.

The Concept of Bioisosterism and Target Prediction

In the absence of direct experimental data, the principles of bioisosterism can offer a rational approach to hypothesizing potential therapeutic targets for this compound.[3][4] Bioisosterism refers to the substitution of a molecule's functional groups with other groups that have similar physicochemical properties, with the aim of modulating the compound's biological activity, metabolic stability, or pharmacokinetic profile.[3][4][5][6]

To speculate on the potential targets of this compound, one could consider it as a bioisostere of other known active molecules. For instance, the 2-(thiophen-2-yl)acetic acid scaffold has been identified as a platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[7] Given the structural similarities between a thiophene and a pyridine ring, it is conceivable that this compound could be investigated for similar activity.

Below is a conceptual workflow for how a researcher might approach the initial investigation of this molecule, based on the principles of bioisosteric replacement and target-based screening.

Future Directions

The therapeutic potential of this compound remains to be elucidated. The information presented here suggests that while the compound belongs to a chemical class of significant interest to medicinal chemists, it is currently an unexplored entity in terms of its biological activity.

Future research efforts could focus on:

-

High-Throughput Screening: Testing the compound against a broad panel of biological targets to identify potential interactions.

-

Phenotypic Screening: Evaluating the effect of the compound in cell-based models of various diseases to uncover novel biological activities.

-

Computational Modeling: Using in silico methods to predict potential targets and guide experimental work.

Conclusion

While a definitive guide to the therapeutic targets of this compound cannot be provided at this time due to a lack of available data, this document serves as a starting point for researchers. By understanding the broader context of the pyridinyl acetic acid scaffold and applying the principles of drug discovery, the scientific community can begin to explore the potential of this and other novel chemical entities. The path to uncovering the therapeutic value of this compound will require rigorous experimental investigation.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-(6-Chloropyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyridin-2-yl)acetic acid is a substituted pyridine derivative that holds interest as a versatile building block in medicinal chemistry and drug discovery. The presence of a chlorine atom on the pyridine ring and a carboxylic acid moiety provides two reactive centers for further chemical modifications, making it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and known biological relevance. While experimental data for this specific compound is limited, this review consolidates the existing information and provides context based on related structures to guide future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical and computational data for this compound and its hydrochloride salt is presented in Table 1. This information is crucial for its handling, formulation, and prediction of its behavior in biological systems.

Table 1: Physicochemical and Computational Data

| Property | This compound | This compound hydrochloride | Reference(s) |

| CAS Number | 885267-14-1 | 2197061-73-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | 208.04 g/mol | [1][2] |

| Appearance | Solid | - | [1] |

| Boiling Point | 312.4 ± 27.0 °C at 760 mmHg | - | [1] |

| Purity | ≥97% | ≥98% | [1][2] |

| Storage Conditions | -20°C, sealed, away from moisture | Room temperature | [1][2] |

| Topological Polar Surface Area (TPSA) | - | 50.19 Ų | [2] |

| logP | - | 1.7839 | [2] |

| Hydrogen Bond Acceptors | - | 2 | [2] |

| Hydrogen Bond Donors | - | 1 | [2] |

| Rotatable Bonds | - | 2 | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common route involves the preparation of an ester intermediate, ethyl 2-(6-chloropyridin-2-yl)acetate, followed by its hydrolysis to the desired carboxylic acid.

Experimental Protocols

1. Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate from 2-Chloro-6-methylpyridine

This procedure involves the deprotonation of 2-chloro-6-methylpyridine followed by carboxylation with diethyl carbonate.[3]

-

Materials:

-

2-Chloro-6-methylpyridine

-

n-Butyllithium (in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl carbonate

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

-

Procedure:

-

A solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous THF (30 mL) is cooled to -70°C.

-

n-Butyllithium (47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.

-

Diethyl carbonate (47.3 mmol) is then added slowly, and stirring is continued for another 30 minutes at -70°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield ethyl 2-(6-chloropyridin-2-yl)acetate.[3]

-

2. Hydrolysis of Ethyl 2-(6-chloropyridin-2-yl)acetate to this compound

While a specific protocol for the hydrolysis of ethyl 2-(6-chloropyridin-2-yl)acetate is not detailed in the searched literature, a general procedure for ester hydrolysis can be applied. This typically involves saponification with a base followed by acidification.

-

General Procedure (Hypothetical):

-

Materials:

-

Ethyl 2-(6-chloropyridin-2-yl)acetate

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable organic solvent for extraction

-

-

Procedure:

-

Ethyl 2-(6-chloropyridin-2-yl)acetate is dissolved in a suitable solvent such as ethanol or methanol.

-

An aqueous solution of a base (e.g., NaOH or LiOH) is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with HCl to precipitate the carboxylic acid.

-

The product is collected by filtration or extracted with an organic solvent like ethyl acetate.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

-

-

The following diagram illustrates the synthetic workflow from 2-chloro-6-methylpyridine to the final acid product.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2-(2,6-dichloropyridin-4-yl)acetic acid

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | ~7.35 ppm (s, 2H, Pyridine H-3, H-5)~3.70 ppm (s, 2H, -CH₂-)~11.5 ppm (broad s, 1H, -COOH) |

| ¹³C NMR (125 MHz, CDCl₃) | ~175 ppm (C=O, acid)~152 ppm (Pyridine C-2, C-6)~148 ppm (Pyridine C-4)~122 ppm (Pyridine C-3, C-5)~40 ppm (-CH₂-) |

| Key IR Absorptions (KBr pellet) | 2500-3300 cm⁻¹ (Broad, O-H stretch, carboxylic acid)~1710 cm⁻¹ (Strong, C=O stretch, carboxylic acid dimer)~1580, ~1550 cm⁻¹ (Medium-Strong, C=C/C=N stretch, pyridine ring) |

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in publicly available literature. However, the pyridine acetic acid scaffold is a common motif in many biologically active compounds. Pyridine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects.

Derivatives of pyridine and related heterocyclic acetic acids have been investigated as:

-

Kinase Inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors of various kinases, which are key targets in cancer therapy.

-

Anti-inflammatory Agents: Some acetic acid derivatives possess anti-inflammatory properties.

-

Antimicrobial Agents: Pyridine-containing compounds have been explored for their antibacterial and antifungal activities.

The potential for this compound in drug development lies in its utility as a starting material for creating libraries of novel compounds. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the chloro-substituted pyridine ring is amenable to nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents.

The following diagram illustrates a potential logical relationship for the development of new therapeutic agents starting from this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While direct experimental data on its synthesis, spectroscopic properties, and biological activity are currently limited in the public domain, this review provides a foundational understanding based on available information and data from closely related compounds. The synthetic route via its ethyl ester appears to be a viable approach for its preparation. Future research should focus on the experimental validation of its synthesis and properties, as well as the exploration of its derivatives for various therapeutic targets. The versatility of its structure makes it a promising starting point for the development of new and effective therapeutic agents.

References

The Pivotal Role of 2-(6-Chloropyridin-2-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Chloropyridin-2-yl)acetic acid has emerged as a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive carboxylic acid handle and a chlorinated pyridine ring amenable to various coupling reactions, have positioned it as a valuable starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, summarizing its synthetic utility, highlighting its incorporation into potent kinase inhibitors and other therapeutic agents, and detailing experimental protocols for its derivatization.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a highly desirable structural motif. The introduction of a chlorine atom and an acetic acid moiety at the 2- and 6-positions of the pyridine ring, as seen in this compound, further enhances its utility as a synthetic intermediate. The chloro-substituent provides a handle for cross-coupling reactions, while the acetic acid side chain is ideal for the formation of amide bonds, a common linkage in pharmaceutical agents. This guide explores the multifaceted applications of this compound in the design and synthesis of novel drug candidates.

Synthetic Utility and Key Reactions

The primary role of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules. The two main reactive sites, the carboxylic acid and the chloro-substituent, can be functionalized through a variety of well-established chemical transformations.

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a key functional group in many pharmaceuticals. This is typically achieved through coupling reactions with a wide range of primary and secondary amines using standard coupling agents.

Experimental Protocol: General Procedure for Amide Coupling

A common method for the synthesis of amide derivatives from this compound involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

-

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).

-

Add HOBt (1.2 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

Cross-Coupling Reactions

The chlorine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

Derivatives of this compound and structurally related compounds have shown promise in several therapeutic areas, most notably in oncology and immunology as kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyridine-2-acetamide scaffold derived from this compound has been incorporated into potent inhibitors of several kinase families.

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. A notable example is an imidazo[4,5-b]pyridine derivative that incorporates a (6-chloro-pyridin-2-yl)acetamide moiety. This compound has demonstrated potent inhibition of Aurora kinases A, B, and C.[1]

TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines in the immune response. Selective inhibition of TYK2 is a promising therapeutic approach for autoimmune diseases.[2][3] While direct derivatives of this compound have not been explicitly reported as TYK2 inhibitors, closely related pyridine-based acyl compounds have shown excellent TYK2 inhibitory activity and selectivity.[2] This suggests that the this compound scaffold is a promising starting point for the design of novel TYK2 inhibitors.

Table 1: Biological Activity of Selected Pyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 31 | Aurora-A | 0.042 | - | [1] |

| Aurora-B | 0.198 | - | [1] | |

| Aurora-C | 0.227 | - | [1] | |

| 12 | TYK2 | Data not provided | - | [2] |

| 15 | TYK2 | Data not provided | - | [2] |

Note: The table includes data from structurally related compounds to illustrate the potential of the this compound scaffold.

Signaling Pathways

Derivatives of pyridine-containing scaffolds have been shown to modulate key signaling pathways involved in cell proliferation and immune responses.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. TYK2, a member of the JAK family, plays a crucial role in this pathway. Inhibitors derived from pyridine-based scaffolds can block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade.[4][5]

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine-based inhibitor.

Experimental Workflows

The synthesis of biologically active molecules from this compound typically follows a structured workflow, from the initial coupling reaction to the final product characterization.

Caption: General workflow for the synthesis of amide derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds for biological screening. The incorporation of its structural motifs into potent kinase inhibitors highlights its significance in the development of targeted therapies for cancer and autoimmune diseases. Further exploration of derivatives of this scaffold is warranted and holds the potential for the discovery of novel and effective therapeutic agents.

References

- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 5. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetic acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-(6-chloropyridin-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and reactivity, offering valuable insights for its application in organic synthesis and drug discovery.

Core Chemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid moiety at the 2-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. It is important to note that some of the data for the target compound are predicted, while experimental data for its isomers are included for comparison.

| Property | This compound | 2-(6-Chloropyridin-3-yl)acetic acid | 2-(5-Chloropyridin-2-yl)acetic acid |

| CAS Number | 885267-14-1 | 39891-13-9[1] | 1000522-43-9 |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[1] | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol | 171.58 g/mol [1] | 171.58 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | 312.4±27.0 °C (Predicted) | Data not available | 295.9±25.0 °C (Predicted) |

| pKa | Data not available | Data not available | Data not available |

| LogP | 1.3 (Predicted)[2] | 1.3 (Predicted)[3] | Data not available |

| Physical Form | Solid | Solid | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following represents a predicted spectroscopic profile based on the analysis of its structural analogues, particularly 2-(2,6-dichloropyridin-4-yl)acetic acid.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Pyridine Protons: The protons on the pyridine ring are expected to appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing effect of the chlorine atom and the carboxylic acid group will influence their chemical shifts.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is anticipated around δ 3.7-3.9 ppm. The proximity to the electron-withdrawing pyridine ring will cause a downfield shift compared to simple alkyl acetic acids.[4]

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the carboxylic acid is expected around δ 170-175 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the positions of the chloro and acetic acid substituents. The carbon atom attached to the chlorine (C6) and the carbon bearing the acetic acid group (C2) will be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹, corresponding to the carbonyl group.[1]

-

C=C and C=N Stretches (Pyridine Ring): Medium to strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 171 would be expected, showing a characteristic isotopic pattern for a compound containing one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 126.[5]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the carboxylic acid moiety and the chloro-substituted pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can undergo standard transformations, providing a versatile handle for further molecular elaboration.

The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Experimental Protocol: General Fischer Esterification

-

Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amide bond formation can be achieved by activating the carboxylic acid, for example, with a carbodiimide reagent, followed by the addition of a primary or secondary amine.

Experimental Protocol: General Amide Coupling

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.[6]

Reactions of the Chloropyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine atom, makes it susceptible to nucleophilic aromatic substitution (SNA_r) and a substrate for various cross-coupling reactions.

The chlorine atom at the 6-position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, typically under basic conditions and sometimes with heating.

Logical Relationship: SNA_r Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r).

The chloro-substituted pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for introducing a wide range of substituents onto the pyridine core.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

Substituted pyridine acetic acids are important scaffolds in medicinal chemistry. Notably, derivatives of chloropyridine acetic acids are key intermediates in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) that are selective cyclooxygenase-2 (COX-2) inhibitors.[7][8][9] For instance, a structurally related compound is a precursor in the synthesis of Etoricoxib, a widely used COX-2 inhibitor for the treatment of arthritis and pain.[10][11][12] The this compound moiety provides a foundational structure that can be further functionalized to interact with the active site of the COX-2 enzyme.

Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by a derivative.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity, stemming from the carboxylic acid group and the activated chloropyridine ring, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties and reactivity, along with general experimental protocols, to aid researchers in its effective utilization for the synthesis of novel and complex molecules with potential therapeutic applications. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of CAS Number 885267-14-1 and the Associated Compound Dabrafenib

Disclaimer: The compound associated with CAS number 885267-14-1 is 2-(6-Chloropyridin-2-yl)acetic acid. However, inquiries for this CAS number are frequently linked to the well-characterized anti-cancer drug Dabrafenib (GSK2118436), a potent B-Raf inhibitor. This guide provides information on both compounds to address this ambiguity, with a primary focus on Dabrafenib due to the extensive available data relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the available physicochemical data for both this compound and Dabrafenib is presented below.

Table 1: Physicochemical Properties of this compound (CAS: 885267-14-1)

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [3] |

| logP | 1.78 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Table 2: Physicochemical Properties of Dabrafenib

| Property | Value | Reference |

| CAS Number | 1195765-45-7 | [4][5] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][5] |

| Molecular Weight | 519.56 g/mol | [4] |

| Melting Point | 214-216°C | [4] |

| Boiling Point | 653.7±65.0 °C (Predicted) | [4] |

| pKa | 6.62±0.10 (Predicted) | [4] |

| Solubility | Soluble in DMSO (up to 30 mg/mL with warming), Ethanol (up to 1 mg/mL with warming).[4] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[6] | |

| Protein Binding | 99.7% | [4] |

| Biological Half-life | 8 hours (Unchanged) | [4] |

Dabrafenib: Mechanism of Action and Biological Activity

Dabrafenib is a potent and selective inhibitor of the RAF kinases, particularly targeting the mutated B-Raf protein (V600E).[7][8] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[7][9] In many cancers, such as melanoma, mutations in the BRAF gene lead to a constitutively active B-Raf protein, resulting in uncontrolled cell proliferation.[7]

Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of the B-Raf kinase, preventing the phosphorylation of its downstream targets MEK and ERK.[10][11] This inhibition of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Dabrafenib's biological effects. Below are protocols for key experiments.

B-Raf Kinase Assay

This assay quantifies the inhibitory activity of Dabrafenib on the B-Raf enzyme.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

Kinase assay buffer

-

ATP

-

B-Raf substrate (e.g., inactive MEK1)

-

Dabrafenib

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

-

Prepare serial dilutions of Dabrafenib in the kinase assay buffer.

-

In a 96-well plate, add the Dabrafenib dilutions.

-

Add the B-Raf V600E enzyme to all wells except the blank control.

-

Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.[13]

-

Measure luminescence using a microplate reader. The kinase activity is inversely proportional to the luminescent signal.

-

Calculate the percent inhibition for each Dabrafenib concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Dabrafenib on the viability and proliferation of cancer cells.

Materials:

-

BRAF V600E-mutant cancer cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium

-

Dabrafenib

-

DMSO (vehicle control)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[14]

-

Prepare serial dilutions of Dabrafenib in the complete culture medium. The final DMSO concentration should be below 0.5%.[15]

-

Treat the cells with the Dabrafenib dilutions and a vehicle control for 72 hours.[14]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for pERK Inhibition

This technique is used to measure the phosphorylation status of ERK, a downstream effector of B-Raf, to confirm the on-target activity of Dabrafenib.[10]

Materials:

-

BRAF V600E-mutant cancer cell line

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[16]

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[16]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of pERK to total ERK.

References

- 1. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Dabrafenib | 1195765-45-7 [chemicalbook.com]

- 5. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.pgkb.org [s3.pgkb.org]

- 7. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 8. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 9. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 2-(6-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(6-Chloropyridin-2-yl)acetic acid, a valuable building block in the development of novel pharmaceutical agents. The outlined three-step synthesis commences with the commercially available 2-chloro-6-methylpyridine and proceeds through a side-chain chlorination, followed by cyanation and subsequent hydrolysis of the nitrile intermediate.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for the final product is not extensively published, the following table summarizes key physicochemical properties for the target compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 885267-14-1[1] | 2197061-73-5[2] |

| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇Cl₂NO₂[2] |

| Molecular Weight | 171.58 g/mol [1] | 208.04 g/mol [2] |

| Appearance | White to off-white solid | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C[1] | Room temperature[2] |